molecular formula C30H29F4N5O2 B607912 H3B-6545 CAS No. 2052130-80-8

H3B-6545

Cat. No. B607912
CAS RN: 2052130-80-8
M. Wt: 567.5886
InChI Key: JPFTZIJTXCHJNE-HMOQVRKWSA-N
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Description

H3B-6545 is a first-in-class, orally available Selective ERα Covalent Antagonist (SERCA) that inactivates both wild-type and mutant ERα . It has been developed for the potential treatment of metastatic ER-positive, HER2-negative breast cancer .


Synthesis Analysis

H3B-6545 was developed using structure-based drug design approaches . Biophysical and biochemical analyses confirm the long residence time achieved by covalent binding .


Molecular Structure Analysis

The chemical formula of H3B-6545 is C30H29F4N5O2. It has an exact mass of 567.23 and a molecular weight of 567.589 .


Chemical Reactions Analysis

H3B-6545 inactivates both wild-type and mutant ERα by irreversibly engaging cysteine-530 . It maintains potency even in the context of ERα C530 mutations .


Physical And Chemical Properties Analysis

H3B-6545 is a highly selective small molecule that potently antagonizes wild-type and mutant ERα in biochemical and cell-based assays . It has a terminal elimination half-life of 2.4 h in rats and 4.0 h in monkeys .

Scientific Research Applications

Nonclinical Pharmacokinetics and In Vitro Metabolism

  • Study Focus: Investigated the pharmacokinetics and metabolism of H3B-6545 in rat and monkey models. It highlighted the compound's terminal elimination half-life, bioavailability, plasma protein binding, and metabolic pathways, underscoring its potential as a breast cancer treatment (Rioux et al., 2018).

Metabolites Characterization Using Mass Spectrometry

  • Study Focus: Characterized the metabolites of H3B-6545 in vitro and in vivo. This study identified 11 metabolites, including a glutathione adduct, providing crucial insights into the drug's metabolic pathways, which are important for understanding its mechanism of action (Zhang et al., 2019).

Relative Bioavailability in Different Formulations

  • Study Focus: Explored the relative bioavailability of H3B-6545 in tablet versus capsule forms and its interaction with pantoprazole, a proton pump inhibitor. This study provides insights into the pharmacokinetics of H3B-6545, which is crucial for optimizing its clinical use (Xiao et al., 2021).

Pharmacokinetics and Metabolism in Dog Plasma

  • Study Focus: Focused on developing an assay for determining H3B-6545 in dog plasma, contributing to a better understanding of the drug's pharmacokinetics and metabolism in this model, which is essential for drug development (Ge et al., 2019).

Clinical Trials in Breast Cancer Treatment

  • Study Focus: Detailed phase I dose escalation of H3B-6545 in women with ER-positive, HER2-negative breast cancer. This study offers insights into the safety, pharmacokinetics, pharmacodynamics, and early signs of anti-tumor activity of H3B-6545 in clinical settings (Hamilton et al., 2019).

Discovery and Development

  • Study Focus: Described the discovery and development of H3B-6545, highlighting its unique mode of inhibition and potency against both wild-type and mutant ERα in biochemical and cell-based assays. This research provides foundational knowledge about the drug's properties and potential therapeutic applications (Smith et al., 2017).

Combination Therapy Studies

  • Study Focus: Investigated H3B-6545 in combination with palbociclib in women with metastatic ER+, HER2- breast cancer. This study provides evidence of the drug's potential in combination therapies and its safety profile (Johnston et al., 2022).

ctDNA Monitoring in Clinical Trials

  • Study Focus: Explored the characterization and monitoring of ctDNA in a phase I study of H3B-6545, demonstrating the relevance of ctDNA as a tool for monitoring the efficacy of the treatment (Rimkunas et al., 2019).

Preclinical Activity in Therapy-Resistant Breast Cancer

  • Study Focus: Highlighted the preclinical activity of H3B-6545 in therapy-resistant breast cancer, supporting its development for the potential treatment of endocrine therapy–resistant ERα+ breast cancer (Furman et al., 2022).

Mechanism of Action

H3B-6545 targets cysteine-530 and enforces antagonist conformation, inactivating both wild-type and mutant ERα . It demonstrates activity in tumor models that harbor wild-type or mutant ERα .

Future Directions

The compelling preclinical activity of H3B-6545 supports its further development for the potential treatment of endocrine therapy–resistant ERα + breast cancer harboring wild-type or mutant ESR1 . Ongoing clinical studies are evaluating its potential to address current unmet medical needs in breast cancer either as a single agent or in combination with therapies such as palbociclib .

properties

IUPAC Name

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFTZIJTXCHJNE-HMOQVRKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide

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